molecular formula C6H8FNO B1259983 Nicotinyl alcohol hydrofluoride CAS No. 62756-44-9

Nicotinyl alcohol hydrofluoride

Cat. No. B1259983
CAS RN: 62756-44-9
M. Wt: 129.13 g/mol
InChI Key: NMZZYGAYPQWLGY-UHFFFAOYSA-N
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Patent
US04098879

Procedure details

To a methanolic solution of 3-pyridyl methanol add the stoichiometric quantity of hydrofluoric acid in 40% aqueous solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.[FH:9]>>[FH:9].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
F.N1=CC(=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.